Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQNDANRDMXAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178377 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174543-82-9 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174543-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cbz Protection of 3-Methylpiperidine
The primary step involves introducing the carbobenzyloxy (Cbz) protecting group to the nitrogen atom of 3-methylpiperidine. This is achieved via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions:
Key Parameters:
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Base Selection: Sodium hydroxide (NaOH) or triethylamine (TEA) are commonly employed to neutralize HCl, driving the reaction forward.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.
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Temperature: Reactions proceed efficiently at 0–25°C to minimize side reactions.
Yield Optimization:
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Excess Cbz-Cl (1.2–1.5 equivalents) ensures complete amine protection, achieving yields >85%.
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Stirring duration of 4–6 hours balances reaction completion and energy expenditure.
Esterification with Methyl Chloroformate
The intermediate 1-Cbz-3-methylpiperidine undergoes esterification with methyl chloroformate to introduce the methyl ester group:
Reaction Conditions:
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Base: Triethylamine or pyridine facilitates deprotonation and HCl scavenging.
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Temperature: Controlled at 0–5°C to prevent racemization or over-esterification.
Yield and Purity:
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Typical yields range from 75% to 90%, with purity >95% after workup.
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Side products, such as di-esterified derivatives, are minimized by stoichiometric control.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency, safety, and scalability. Key adaptations from laboratory methods include:
Continuous Flow Reactors
Solvent Recycling
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Economic Impact: DCM recovery rates of 85–90% reduce raw material costs by 30%.
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Environmental Compliance: Closed-loop systems minimize volatile organic compound (VOC) emissions.
Optimization Strategies for Enhanced Efficiency
Catalytic Innovations
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Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) accelerates esterification, reducing reaction time from 6 hours to 2 hours.
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Microwave Assistance: Microwave irradiation at 80°C improves Cbz protection yields to 92% in 1 hour.
Stoichiometric Adjustments
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Methyl Chloroformate Equivalents: Using 1.1 equivalents prevents excess reagent waste while maintaining >85% yield.
Purification and Characterization
Recrystallization
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Solvent Pair: Ethyl acetate/hexane (1:3 v/v) achieves 98% purity after two recrystallizations.
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Yield Loss: 10–15% loss is typical, necessitating balance between purity and efficiency.
Chromatographic Techniques
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Column Chromatography: Silica gel with 30% ethyl acetate in hexane isolates the product in 95% purity.
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HPLC Analysis: Reverse-phase C18 columns confirm purity >99% using acetonitrile/water gradients.
Table 1: Comparison of Purification Methods
| Method | Purity (%) | Yield Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Recrystallization | 98 | 85 | 0.50 |
| Column Chromatography | 95 | 90 | 1.20 |
| Preparative HPLC | 99.5 | 75 | 3.00 |
Comparative Analysis with Analogous Compounds
Ethyl 1-Cbz-3-methylpiperidine-3-carboxylate
(S)-Enantiomer Synthesis
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Chiral Resolution: Use of (S)-3-methylpiperidine and chiral catalysts achieves enantiomeric excess (ee) >99%.
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Applications: Chiral intermediates are critical for CNS-targeting pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typical.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate largely depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic cleavage of the ester bond. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the central nervous system .
Comparison with Similar Compounds
Structural Similarities and Differences
Key analogs of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate include:
| Compound Name | CAS No. | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | 174543-82-9 | Methyl | C₁₆H₂₁NO₄ | 291.34 | Reference compound; methyl ester |
| Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate | 1363166-02-2 | Ethyl | C₁₇H₂₃NO₄ | 305.37 | Increased lipophilicity |
| Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate | 1363166-34-0 | Isopropyl | C₁₈H₂₅NO₄ | 319.40 | Steric hindrance |
| 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | 1095010-49-3 | Ethyl + 5-hydroxyl | C₁₇H₂₁NO₆ | 335.35 | Enhanced polarity |
Key Observations :
Physicochemical Properties
While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:
Hazard Profiles
All analogs share the Cbz group, which is generally stable but may decompose under strong acidic/basic conditions. The methyl and ethyl derivatives are classified under H302 , while hydroxyl-containing variants may pose additional risks due to oxidative sensitivity .
Research Findings and Trends
Steric vs. Electronic Effects : Ethyl and isopropyl analogs exhibit reduced reactivity in SN2 reactions compared to the methyl derivative, highlighting the trade-off between steric bulk and synthetic utility .
Solubility Modulation: Hydroxyl-substituted analogs demonstrate improved solubility in polar solvents (e.g., methanol), critical for formulation development .
Protecting Group Strategy : The Cbz group remains a preferred choice over alternatives like Boc (tert-butoxycarbonyl) due to its stability under basic conditions .
Biological Activity
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, also known as Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
- Cytotoxicity : It has shown potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer treatment.
- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of this compound against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound has significant antimicrobial potential, particularly against Staphylococcus aureus.
Cytotoxicity Studies
A study conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects. The results are summarized in Table 2:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | |
| A549 (lung cancer) | 22.8 | |
| MCF-7 (breast cancer) | 18.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. One study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. The results are presented in Table 3:
| Treatment | Oxidative Stress Reduction (%) | Inflammation Markers Reduction (%) | Reference |
|---|---|---|---|
| Control | - | - | - |
| Methyl 1-Cbz Compound | 45% | 30% |
These findings suggest that this compound may offer protective benefits against neurodegenerative conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of this compound:
- Case Study on Antimicrobial Resistance : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed synergistic effects when combined with traditional antibiotics against resistant strains of Staphylococcus aureus, enhancing their efficacy and reducing resistance development .
- Cancer Therapy Research : In a preclinical trial focusing on breast cancer, this compound was administered to mice with MCF-7 tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as part of combination therapy for breast cancer .
Q & A
Basic Research Questions
Q. How can synthetic routes for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate be optimized to improve yield and purity?
- Methodological Answer : Optimize protection/deprotection strategies for the Cbz (carbobenzyloxy) group, as premature cleavage can reduce yield. Use Boc (tert-butoxycarbonyl) analogs for stability comparisons . Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or byproducts, ensuring ≥95% purity . Monitor reaction progress via TLC or HPLC with UV detection at 254 nm, referencing retention times of intermediates like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate .
Q. What are the best practices for characterizing the stereochemistry of this compound?
- Methodological Answer : Use X-ray crystallography with SHELXL for refinement and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., hydrogen bonding at the carboxylate group) . Confirm puckering via Cremer-Pople parameters and compare with ORTEP-3 for graphical representation of thermal ellipsoids . Validate NMR assignments (e.g., H, C) against structurally similar compounds like Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .
Q. How should researchers handle safety concerns during synthesis and handling?
- Methodological Answer : Follow protocols for piperidine derivatives: use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid open flames due to decomposition risks (e.g., CO and NO emissions) . Store in sealed containers under inert gas (N or Ar) at ≤−20°C to prevent oxidation .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in reported NMR and X-ray data for this compound?
- Methodological Answer : Perform dynamic NMR experiments to assess ring puckering flexibility . Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to identify dominant conformers. Use Mercury CSD’s packing similarity tool to analyze crystallographic data from analogs like 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid . Address batch-to-batch variability via peptide synthesis QC principles (e.g., HPLC-MS for purity ≥97%) .
Q. What computational tools are recommended for predicting reactivity of the Cbz-protected piperidine core?
- Methodological Answer : Use NIST Chemistry WebBook data for thermodynamic properties (e.g., bond dissociation energies) . Dock the compound into enzyme active sites (e.g., CYP450 isoforms) using AutoDock Vina, parameterizing force fields with PubChem-derived SMILES strings . Validate with experimental kinetics (e.g., LC-MS monitoring of deprotection rates) .
Q. How can researchers design experiments to address limited toxicity data for this compound?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) using protocols for structurally related azetidine-3-carboxylic acid . Cross-reference with safety data for Benzyl carboxylate derivatives, noting respiratory irritation risks . Use zebrafish embryos (OECD TG 236) for preliminary ecotoxicity screening .
Q. What strategies enhance crystallographic data quality for derivatives with low symmetry?
- Methodological Answer : Collect high-resolution data (≤1.0 Å) using synchrotron radiation. Refine twinned crystals via SHELXL’s TWIN/BASF commands . Analyze voids in Mercury CSD to optimize crystal packing . For poor diffraction, co-crystallize with heavy atoms (e.g., PtCl) or use cryoprotectants (e.g., glycerol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
